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molecular formula C8H16O B3135619 4,4-Dimethylhexan-2-one CAS No. 40239-18-7

4,4-Dimethylhexan-2-one

Cat. No. B3135619
M. Wt: 128.21 g/mol
InChI Key: GUHILFBUKAVJSQ-UHFFFAOYSA-N
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Patent
US04275069

Procedure details

Cuprous iodide (19.0 gms., 0.098 moles) is placed in 100 ml. of ether and the reaction cooled to -37° C. (dry ice-acetonitrile). Ethyl magnesium bromide (3.0 mole solution, in ether, 70 ml., 210 mmoles) is then added slowly. The addition takes place over a twenty-minute period, and during this time the temperature of the reaction is never allowed to exceed -30° C. The blackish solution is allowed to cool at -37° C. and mesityl oxide (10 gms., 0.102 mole) (in ether, 50 ml.) is added dropwise. Mesityl oxide is added at such a rate so as to keep the temperature of reaction less than or equal to -10° C. Fifteen minutes after the completion of the reaction the suspension is poured onto 250 ml. of a saturated ammonium chloride solution. The organic layer is separated from the aqueous layer extracted with (3×50 ml.) portions of ether. The ether layers are combined and dried over magnesium sulfate. The drying agent is removed by vacuum filtration and the solvent removed under reduced pressure to yield a yellow oil. The oil is distilled under reduced pressure and gives two fractions: Fraction two contains 5.3 gms. (42%) of the titled compound as a yellow oil. The carbon:hydrogen analyses are 73.19 to 12.10. The mass spectrum exhibits peak at 73 (molecular ion), 71, 70, 59, 58, 57, 55, 43, 41, and 29. NMR absorptions are observed at 0.85 to 1.05, 1.25, 2.15, and 2.35δ. Infrared absorptions are observed at 1715, 1465, 1360, 1150, cm-1.
[Compound]
Name
Cuprous iodide
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
42%

Identifiers

REACTION_CXSMILES
[C:1](=O)=O.[C:4](#N)[CH3:5].[CH2:7]([Mg]Br)[CH3:8].[O:11]=[C:12]([CH:14]=C(C)C)[CH3:13].[Cl-].[NH4+]>CCOCC>[CH3:1][C:4]([CH3:5])([CH2:7][CH3:8])[CH2:13][C:12](=[O:11])[CH3:14] |f:0.1,4.5|

Inputs

Step One
Name
Cuprous iodide
Quantity
19 g
Type
reactant
Smiles
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-37 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
to exceed -30° C
CUSTOM
Type
CUSTOM
Details
the temperature of reaction less than or equal to -10° C
CUSTOM
Type
CUSTOM
Details
Fifteen minutes after the completion of the reaction the suspension
ADDITION
Type
ADDITION
Details
is poured onto 250 ml
CUSTOM
Type
CUSTOM
Details
The organic layer is separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with (3×50 ml.) portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent is removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives two fractions

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)=O)(CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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